molecular formula C17H16N4O2S B11189299 4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine

4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine

Cat. No.: B11189299
M. Wt: 340.4 g/mol
InChI Key: UJTBKBREELOIGF-UHFFFAOYSA-N
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Description

4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is a complex heterocyclic compound that incorporates several functional groups, including thiophene, piperidine, oxadiazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine typically involves multiple steps, starting with the preparation of the individual functional groups and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine moiety can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the carbonyl group in the piperidine moiety produces alcohols.

Scientific Research Applications

4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to DNA via intercalation, disrupting the replication and transcription processes . Additionally, it can inhibit enzymes or receptors involved in key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[1-(Thiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H16N4O2S/c22-17(14-5-3-11-24-14)21-10-2-1-4-13(21)16-19-15(20-23-16)12-6-8-18-9-7-12/h3,5-9,11,13H,1-2,4,10H2

InChI Key

UJTBKBREELOIGF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=NC(=NO2)C3=CC=NC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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